molecular formula C9H21NO2 B14505452 6-(3-Aminopropoxy)hexan-1-OL CAS No. 63317-70-4

6-(3-Aminopropoxy)hexan-1-OL

Cat. No.: B14505452
CAS No.: 63317-70-4
M. Wt: 175.27 g/mol
InChI Key: GSLKMTUWTDRKOT-UHFFFAOYSA-N
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Description

6-(3-Aminopropoxy)hexan-1-OL is an organic compound that belongs to the class of alcohols. It contains a hydroxyl group (-OH) attached to a hexane chain, with an aminopropoxy group (-OCH2CH2CH2NH2) attached to the sixth carbon atom. This compound is of interest due to its unique structure, which combines both alcohol and amine functionalities, making it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminopropoxy)hexan-1-OL can be achieved through several methods. One common approach involves the reaction of hexan-1-ol with 3-chloropropylamine in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminopropoxy)hexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like hydrogen halides (HX) under acidic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: HX in the presence of a catalyst.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

6-(3-Aminopropoxy)hexan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(3-Aminopropoxy)hexan-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the amine group can participate in nucleophilic reactions. These interactions can influence the compound’s reactivity and its ability to modify biological molecules, such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexan-1-OL: Similar structure but lacks the propoxy group.

    3-Aminopropanol: Contains a shorter carbon chain and lacks the hexane backbone.

    Hexan-1-OL: Lacks the aminopropoxy group.

Uniqueness

6-(3-Aminopropoxy)hexan-1-OL is unique due to its combination of both alcohol and amine functionalities, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

63317-70-4

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

6-(3-aminopropoxy)hexan-1-ol

InChI

InChI=1S/C9H21NO2/c10-6-5-9-12-8-4-2-1-3-7-11/h11H,1-10H2

InChI Key

GSLKMTUWTDRKOT-UHFFFAOYSA-N

Canonical SMILES

C(CCCOCCCN)CCO

Origin of Product

United States

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